molecular formula C18H17FN4O4S B2506854 ethyl ({4-(4-fluorophenyl)-5-[(2-furoylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetate CAS No. 689750-46-7

ethyl ({4-(4-fluorophenyl)-5-[(2-furoylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetate

Cat. No.: B2506854
CAS No.: 689750-46-7
M. Wt: 404.42
InChI Key: OUYQYDHZGBJMPJ-UHFFFAOYSA-N
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Description

Ethyl ({4-(4-fluorophenyl)-5-[(2-furoylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetate is a triazole-based derivative featuring a 4-fluorophenyl group at position 4, a (2-furoylamino)methyl substituent at position 5, and an ethyl thioacetate ester at position 3 of the triazole core. This compound is structurally designed to combine electron-withdrawing (fluorophenyl), hydrogen-bonding (furoylamino), and lipophilic (thioacetate ester) moieties, which are critical for modulating biological activity, solubility, and metabolic stability . Its synthesis typically involves nucleophilic substitution or microwave-assisted reactions, as seen in analogous triazole derivatives .

Properties

IUPAC Name

ethyl 2-[[4-(4-fluorophenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O4S/c1-2-26-16(24)11-28-18-22-21-15(10-20-17(25)14-4-3-9-27-14)23(18)13-7-5-12(19)6-8-13/h3-9H,2,10-11H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYQYDHZGBJMPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)F)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl ({4-(4-fluorophenyl)-5-[(2-furoylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C15_{15}H16_{16}FN_{N}O2_{2}S
  • IUPAC Name : this compound

This compound features a triazole ring, which is known for its diverse biological activities.

Anticancer Activity

Research indicates that compounds containing triazole moieties exhibit significant anticancer properties. A study evaluated various triazole derivatives against different cancer cell lines. This compound demonstrated promising activity against the colon carcinoma HCT-116 cell line with an IC50_{50} value of 6.2 μM. Additionally, it showed activity against the human breast cancer T47D cell line with IC50_{50} values of 43.4 μM and 27.3 μM for other derivatives tested .

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties. A series of tests against various bacterial strains revealed that this compound exhibited stronger antibacterial activity compared to antifungal activity. The compound was particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like chloramphenicol .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, the compound has shown potential anti-inflammatory effects. In vitro studies demonstrated that it inhibited the production of pro-inflammatory cytokines in activated macrophages. This suggests a mechanism through which the compound may exert protective effects in inflammatory diseases .

Table 1: Summary of Biological Activities

Activity Cell Line/Organism IC₅₀/MIC Value Reference
AnticancerHCT-116 (Colon Carcinoma)6.2 μM
T47D (Breast Cancer)27.3 μM
AntimicrobialStaphylococcus aureus8 μg/mL
Escherichia coli10 μg/mL
Anti-inflammatoryMacrophage Cell LineInhibition of cytokines

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs are categorized based on modifications to the triazole core, aryl/heteroaryl substituents, and functional groups (e.g., thioethers, esters, amides). Key comparisons include:

Table 1: Structural and Functional Comparisons

Compound Name/ID Substituents (Triazole Positions) Key Functional Groups Molecular Weight (g/mol) Biological Activity/Application Reference
Target Compound 4: 4-fluorophenyl; 5: (2-furoylamino)methyl; 3: thioacetate ester Thioester, fluorophenyl, furoylamide ~407.4 (estimated) Not explicitly reported (likely antimicrobial/kinase inhibition) -
Ethyl 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate () 4: amino; 5: phenyl; 3: thioacetate ester Thioester, amino, phenyl 307.4 Intermediate for bioactive derivatives
SR24463 () 4: 4-fluorophenyl; 5: (pyrimidinylthio)methyl; 3: thioacetate hydroxamate Thioether, hydroxamate, fluorophenyl 482.5 Meprin α inhibitor (IC₅₀ = 0.18 µM)
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide () 4: ethyl; 5: thiophen-2-yl; 3: thioacetamide Thioamide, fluorophenyl, thiophene 405.5 Kinase inhibition (structural analog)
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole () Triazole fused with thiazole; fluorophenyl substituents Fluorophenyl, thiazole 526.5 Antifungal/antibacterial (structural analog)
Substituent-Driven Properties
  • Fluorophenyl Group : The 4-fluorophenyl group in the target compound enhances metabolic stability and binding affinity via hydrophobic and π-π interactions, similar to SR24463 () and fluorophenyl-containing thiazoles () .
  • Thioacetate Ester : The ethyl thioacetate ester improves membrane permeability compared to carboxylic acid derivatives (e.g., hydroxamates in SR24463) but may reduce metabolic stability .
  • Furoylamino vs.

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